

Hydrocinchonine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hydrocinchonine

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An In-depth Technical Guide on the Core Properties, Experimental Analysis, and Biological Activity of **Hydrocinchonine** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the cinchona alkaloid, **hydrocinchonine**. It details its chemical and physical properties, analytical methodologies, and its notable role as a multidrug resistance reversal agent. The information is curated for professionals in chemical research and drug development.

Core Properties and Identification

Hydrocinchonine, also known as (+)-dihydrocinchonine, is a Cinchona alkaloid.^{[1][2]} Its unique structure and chirality make it a significant compound in asymmetric synthesis and a subject of interest in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of **hydrocinchonine** and its common hydrochloride salt are summarized below. This data is essential for its application in experimental settings, ensuring accurate preparation of solutions and proper handling.

Table 1: Physicochemical Properties of **Hydrocinchonine**

Property	Value	Reference
CAS Number	485-65-4	[1][3]
Molecular Formula	C ₁₉ H ₂₄ N ₂ O	[1][3]
Molecular Weight	296.41 g/mol	[1][3][4]
IUPAC Name	(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol	[4]
Synonyms	Cinchotine, Cinchonifine, (+)-Dihydrocinchonine, Pseudocinchonine	[1][2][4]
Melting Point	268-269 °C; 269-272 °C	[1][2]
Optical Rotation	[α] _D ¹⁴ +204° (c = 0.6 in alcohol)	[1]
Solubility	Almost insoluble in water and ether. Soluble in alcohol. Water solubility: 768.6 mg/L (25 °C)	[1][2]
Appearance	White to almost white powder or crystals	[2]

Table 2: Properties of **Hydrocinchonine** Hydrochloride

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₄ N ₂ O·HCl	[1]
Molecular Weight	332.87 g/mol	[1]
Melting Point	220-221 °C	[1]
Optical Rotation	[α] _D ²³ +155° (c = 0.8 in water)	[1]
Appearance	Crystals	[1]

Experimental Protocols

Detailed experimental procedures are critical for the replication of scientific findings. While specific, step-by-step protocols for the total synthesis of **hydrocinchonine** are proprietary to the cited research papers, this section outlines a general methodology for the analysis of Cinchona alkaloids by HPLC and a standard protocol for assessing P-glycoprotein inhibition, a key biological activity of **hydrocinchonine**.

High-Performance Liquid Chromatography (HPLC) Analysis

The quantitative analysis of **hydrocinchonine** in various matrices, such as biological fluids or reaction mixtures, is commonly performed using reversed-phase HPLC. The following is a generalized protocol based on established methods for Cinchona alkaloids.

Objective: To determine the concentration of **hydrocinchonine** in a sample.

Materials:

- HPLC system with a UV or fluorescence detector
- Reversed-phase C18 column (e.g., μ -Bondapak C18, 10 μ m, 300 x 4.7 mm ID)
- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile).
- **Hydrocinchonine** standard of known purity
- Sample for analysis

Methodology:

- Standard Preparation: Prepare a stock solution of **hydrocinchonine** in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: For biological fluids, perform a liquid-liquid extraction under alkaline conditions using a solvent mixture like methylene chloride/isopropanol (8:2, v/v). Evaporate the organic layer and reconstitute the residue in the mobile phase.

- Chromatographic Conditions:
 - Column: μ -Bondapak C18, 10 μ m
 - Mobile Phase: Isocratic or gradient elution with a suitable buffer/organic solvent mixture. The exact composition should be optimized for resolution.
 - Flow Rate: Typically 1.0 - 1.5 mL/min.
 - Detection: UV absorbance at 250 nm or 330 nm, or fluorescence detection with excitation at 330 nm and emission at 420 nm.
 - Injection Volume: 10-20 μ L.
- Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared sample. Identify the **hydrocinchonine** peak based on retention time and quantify using the standard curve.

P-glycoprotein (P-gp) Inhibition Assay

Hydrocinchonine is known to reverse multidrug resistance by inhibiting the P-glycoprotein (P-gp) efflux pump. This protocol describes a cell-based assay to determine the P-gp inhibitory potential of **hydrocinchonine**.

Objective: To measure the half-maximal inhibitory concentration (IC_{50}) of **hydrocinchonine** against P-gp mediated transport.

Materials:

- MDR1-expressing cells (e.g., LLC-MDR1 or SW620/Ad20) and parental wild-type cells.
- A known P-gp substrate (e.g., Digoxin, Rhodamine 123).
- **Hydrocinchonine**.
- Positive control inhibitor (e.g., Verapamil).
- Cell culture medium and buffers.

- 96-well plates.
- Plate reader (for fluorescent or radiolabeled substrates).

Methodology:

- Cell Seeding: Seed the MDR1-expressing cells on 96-well plates and allow them to form a confluent monolayer.
- Compound Preparation: Prepare a series of concentrations of **hydrocinchonine** (e.g., 0.01 to 50 μM) in the assay buffer.
- Inhibition Assay (Bidirectional Transport):
 - Wash the cell monolayers with buffer.
 - Measure the transport of the P-gp substrate (e.g., ^3H -digoxin at 5 μM) across the cell monolayer in two directions: apical to basolateral (A-B) and basolateral to apical (B-A).
 - Perform the transport assay in the absence (control) and presence of the different concentrations of **hydrocinchonine**.
 - Incubate for a defined period (e.g., 2 hours) at 37°C.
- Sample Analysis: Collect samples from the receiver compartments and quantify the amount of transported substrate using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy.
- Data Analysis:
 - Calculate the apparent permeability coefficient (P_{app}) for both A-B and B-A directions.
 - Determine the efflux ratio (ER) as the ratio of P_{app} (B-A) / P_{app} (A-B).
 - Calculate the percent inhibition of P-gp for each **hydrocinchonine** concentration relative to the control.

- Plot the percent inhibition against the logarithm of the **hydrocinchonine** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Action and Biological Relevance

Hydrocinchonine's primary biological activity of interest in drug development is its function as a multidrug resistance (MDR) reversal agent. It directly inhibits the function and expression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.

P-glycoprotein Inhibition

Overexpression of P-gp is a major mechanism by which cancer cells develop resistance to a wide range of anticancer drugs, including taxanes, vinca alkaloids, and anthracyclines. P-gp functions as an ATP-dependent pump, actively removing these drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Hydrocinchonine acts as a P-gp inhibitor. By binding to the transporter, it competitively or non-competitively blocks the efflux of chemotherapeutic agents. This inhibition leads to an increased intracellular accumulation of the anticancer drug, restoring its cytotoxic effect in resistant cells.

Mechanism of P-gp inhibition by **hydrocinchonine**.

As illustrated in the diagram, in multidrug-resistant cancer cells, P-glycoprotein actively pumps chemotherapy drugs out of the cell, preventing them from reaching their intracellular targets.

Hydrocinchonine inhibits this pumping action, leading to the accumulation of the chemotherapy drug inside the cell, which restores its ability to induce apoptosis.

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